![molecular formula C25H29PS B14174791 (2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane CAS No. 922165-29-5](/img/structure/B14174791.png)
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to a butyl chain, which is further substituted with a sulfanyl group attached to a 3,5-dimethylphenylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane typically involves the following steps:
Formation of the sulfanyl intermediate: The initial step involves the reaction of 3,5-dimethylbenzyl chloride with sodium sulfide to form 3,5-dimethylbenzyl sulfide.
Alkylation: The 3,5-dimethylbenzyl sulfide is then alkylated with 1-bromobutane under basic conditions to yield (2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl) bromide.
Phosphination: Finally, the (2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl) bromide is reacted with diphenylphosphine in the presence of a base such as sodium hydride to produce the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form the corresponding phosphine oxide.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Coordination: The phosphane group can coordinate to transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used in the presence of suitable solvents like dichloromethane or toluene.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Coordination: Metal-phosphane complexes are the primary products.
科学的研究の応用
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane has several scientific research applications:
Catalysis: It serves as a ligand in homogeneous catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
作用機序
The mechanism of action of (2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane largely depends on its role in specific applications:
Catalysis: As a ligand, it facilitates the formation of active catalytic species by coordinating to metal centers, thereby enhancing the reactivity and selectivity of the catalyst.
Biological Activity: If it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their function through binding interactions.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand in catalysis.
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}ethyl)(diphenyl)phosphane: A structurally similar compound with a shorter alkyl chain.
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(phenyl)phosphane: A derivative with one phenyl group replaced by an alkyl group.
Uniqueness
(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane is unique due to its specific combination of functional groups, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable ligand in catalysis, offering different reactivity and selectivity profiles compared to other phosphane ligands.
特性
CAS番号 |
922165-29-5 |
|---|---|
分子式 |
C25H29PS |
分子量 |
392.5 g/mol |
IUPAC名 |
2-[(3,5-dimethylphenyl)methylsulfanyl]butyl-diphenylphosphane |
InChI |
InChI=1S/C25H29PS/c1-4-25(27-19-22-16-20(2)15-21(3)17-22)18-26(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-17,25H,4,18-19H2,1-3H3 |
InChIキー |
RAIUXQXGLFGFBD-UHFFFAOYSA-N |
正規SMILES |
CCC(CP(C1=CC=CC=C1)C2=CC=CC=C2)SCC3=CC(=CC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro-](/img/structure/B14174710.png)
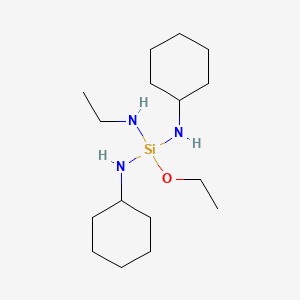
![Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl-](/img/structure/B14174726.png)
![1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole](/img/structure/B14174733.png)
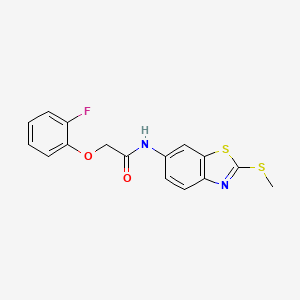
![2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid](/img/structure/B14174741.png)
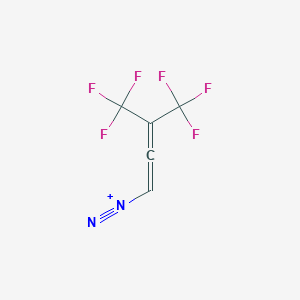
![9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14174757.png)
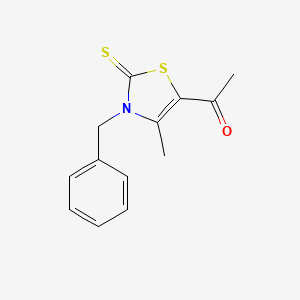

![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)
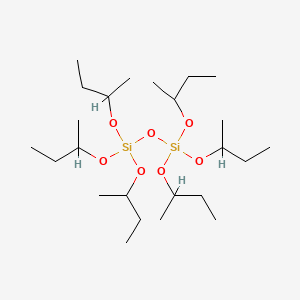
![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)
![Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-](/img/structure/B14174799.png)
